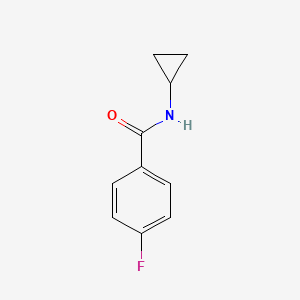

N-Cyclopropyl 4-fluorobenzamide

CAS No.: 88229-16-7

Cat. No.: VC2431383

Molecular Formula: C10H10FNO

Molecular Weight: 179.19 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 88229-16-7 |

|---|---|

| Molecular Formula | C10H10FNO |

| Molecular Weight | 179.19 g/mol |

| IUPAC Name | N-cyclopropyl-4-fluorobenzamide |

| Standard InChI | InChI=1S/C10H10FNO/c11-8-3-1-7(2-4-8)10(13)12-9-5-6-9/h1-4,9H,5-6H2,(H,12,13) |

| Standard InChI Key | YPSPTZQFKWMPDX-UHFFFAOYSA-N |

| SMILES | C1CC1NC(=O)C2=CC=C(C=C2)F |

| Canonical SMILES | C1CC1NC(=O)C2=CC=C(C=C2)F |

Introduction

Chemical Identity and Structure

N-Cyclopropyl 4-fluorobenzamide (CAS No. 88229-16-7) is an amide derivative characterized by its distinctive molecular structure. It contains a cyclopropyl group attached to the nitrogen atom of the amide functional group, with the carbonyl connected to a 4-fluorophenyl ring.

Molecular Identification

| Parameter | Value |

|---|---|

| Molecular Formula | C10H10FNO |

| Molecular Weight | 179.19 g/mol |

| IUPAC Name | N-cyclopropyl-4-fluorobenzamide |

| CAS Registry Number | 88229-16-7 |

| MDL Number | MFCD03363521 |

| SMILES Notation | C1CC1NC(=O)C2=CC=C(C=C2)F |

| InChI | InChI=1S/C10H10FNO/c11-8-3-1-7(2-4-8)10(13)12-9-5-6-9/h1-4,9H,5-6H2,(H,12,13) |

| InChI Key | YPSPTZQFKWMPDX-UHFFFAOYSA-N |

The compound consists of a para-fluorinated benzene ring connected to a carboxamide group, which is further linked to a cyclopropyl moiety. This structural arrangement contributes to the compound's chemical reactivity and potential biological activity .

Physical and Chemical Properties

N-Cyclopropyl 4-fluorobenzamide possesses several notable physical and chemical properties that influence its behavior in different environments and reactions.

Physical Properties

| Property | Value |

|---|---|

| Physical State | White solid |

| Melting Point | 118-119°C (from benzene/petroleum ether) |

| Boiling Point | 323.6±25.0°C (predicted at 760 mmHg) |

| Density | 1.21±0.1 g/cm³ (predicted) |

| Appearance | Crystalline solid |

Chemical Properties

| Property | Value |

|---|---|

| pKa | 14.58±0.20 (predicted) |

| Solubility | Soluble in many organic solvents |

| Reactivity | Reactive at the amide functional group |

The compound's moderately high melting point suggests significant intermolecular forces, likely hydrogen bonding through the amide group. The presence of the fluorine atom at the para position of the benzene ring affects the electronic distribution, potentially influencing the compound's reactivity in various chemical transformations .

Synthesis Methods

Several synthetic routes have been reported for the preparation of N-Cyclopropyl 4-fluorobenzamide, with the most common approach involving the reaction of 4-fluorobenzoyl chloride with cyclopropylamine.

Standard Synthesis Procedure

According to literature reports, N-Cyclopropyl 4-fluorobenzamide can be synthesized using the following procedure:

-

Reaction of 4-fluorobenzoyl chloride (1.44 g, 9.09 mmol) with cyclopropylamine

-

The reaction yields N-Cyclopropyl 4-fluorobenzamide as a white solid (1.50 g, 8.36 mmol)

-

Reported yield: 92%

This amidation reaction proceeds via nucleophilic acyl substitution, where the amine nitrogen of cyclopropylamine attacks the carbonyl carbon of the acyl chloride, followed by elimination of the chloride leaving group .

Alternative Synthetic Approaches

Alternative synthetic routes may involve:

-

Coupling of 4-fluorobenzoic acid with cyclopropylamine using coupling reagents such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

Reaction of 4-fluorobenzonitrile with cyclopropylamine under hydrolytic conditions

-

Conversion of 4-fluorobenzoate esters to the corresponding amide via aminolysis with cyclopropylamine

These alternative methods may offer advantages in terms of milder reaction conditions or the use of less hazardous reagents .

Spectroscopic Characterization

Spectroscopic methods are essential for the identification and structural confirmation of N-Cyclopropyl 4-fluorobenzamide.

Mass Spectrometry

Mass spectrometric analysis would typically show:

-

Molecular ion peak at m/z 179 corresponding to the molecular formula C10H10FNO

-

Fragmentation patterns characteristic of benzamide derivatives and cyclopropyl groups

Applications and Research Interest

N-Cyclopropyl 4-fluorobenzamide has garnered attention in various research fields, particularly in medicinal chemistry and organic synthesis.

Pharmaceutical Applications

The compound's structural features make it potentially valuable in pharmaceutical research:

-

Building block for drug synthesis

-

Component in the design of protein degraders

The cyclopropyl group is a common structural motif in many pharmaceuticals due to its unique geometric and electronic properties, while the 4-fluorophenyl group is also prevalent in numerous bioactive compounds.

Research and Development

N-Cyclopropyl 4-fluorobenzamide has been utilized in several research contexts:

-

As a component in the "Protein Degrader Building Blocks" product family, suggesting its potential utility in targeted protein degradation research

-

As a model substrate in synthetic methodology development

-

In structure-activity relationship studies of related compounds

The compound's well-defined structure and relatively simple synthesis make it an attractive building block for more complex molecules with potential biological activity .

| Parameter | Classification |

|---|---|

| Signal Word | Danger |

| Pictogram | Skull and Crossbones (GHS06) |

| Hazard Statements | H301: Toxic if swallowed H311: Toxic in contact with skin H331: Toxic if inhaled |

Emergency Response

In case of exposure:

-

IF ON SKIN: Wash with plenty of soap and water (P302+P352)

-

IF INHALED: Remove victim to fresh air and keep at rest in a position comfortable for breathing (P304+P340)

-

Immediately call a POISON CENTER or doctor/physician (P310)

-

Rinse mouth if ingested (P330)

-

Remove/take off immediately all contaminated clothing (P361)

Related Compounds and Comparative Analysis

Understanding the relationship between N-Cyclopropyl 4-fluorobenzamide and structurally similar compounds provides valuable insights into its chemical behavior and potential applications.

Structural Analogs

| Compound | Structural Difference | CAS Number |

|---|---|---|

| N-Cyclopropyl benzamide | Lacks fluorine substituent | Not provided in search results |

| 4-Fluorobenzamide | Lacks cyclopropyl group | Not provided in search results |

| 3-Bromo-N-cyclopropyl-4-fluorobenzamide | Additional bromine at position 3 | 639858-63-2 |

| 4-Bromo-N-cyclopropyl-2-fluorobenzamide | Different positions of bromine and fluorine | 877383-84-1 |

| N-Cyclopropyl-4-fluorobenzenesulfonamide | Sulfonamide instead of amide group | Not provided in search results |

Structure-Property Relationships

The substitution pattern and functional groups significantly influence the properties of these compounds:

-

The presence of the fluorine atom affects electronic distribution and lipophilicity

-

The cyclopropyl group introduces conformational constraints and alters the compound's reactivity

-

Additional substituents like bromine further modify electron density distribution and potential biological activity

-

Changing the amide to a sulfonamide alters hydrogen bonding capabilities and acidity

| Supplier | Purity | Package Size | Storage Conditions |

|---|---|---|---|

| Aladdin Scientific | ≥98% | 100 grams | Room temperature |

| Ambeed, Inc. | 98% | Not specified | Sealed, dry, room temperature |

| Other suppliers | 95-98% | Various | Room temperature |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume